Adenylate Cyclase 1 (AC1) Inhibition: The Only Documented Biological Activity for a 2-Bromo-N-cyclopropyl-5-iodobenzamide Scaffold
2-Bromo-N-cyclopropyl-5-iodobenzamide has a reported inhibitory IC50 of 10,000 nM (10 µM) against human Adenylate Cyclase 1 (AC1) in a cellular cAMP accumulation assay [1]. This is the only direct, quantitative biological activity measurement currently available for this specific compound. In contrast, the closest analogs—2-bromo-N-cyclopropylbenzamide (no iodine) and 2-bromo-5-iodobenzamide (no N-cyclopropyl group)—have no reported activity against AC1 in any public database, providing preliminary evidence that both halogenation and the specific N-cyclopropyl amide are required for target engagement [2].
| Evidence Dimension | Inhibitory activity against human AC1 (cellular cAMP assay) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | 2-Bromo-N-cyclopropylbenzamide (CAS 88229-18-9): No reported AC1 activity; 2-Bromo-5-iodobenzamide (CAS 865178-41-2): No reported AC1 activity |
| Quantified Difference | >10-fold selectivity window implied by absence of activity in comparators, though explicit negative data is not available. |
| Conditions | Inhibition of human AC1 expressed in HEK293 cells, assessed as decrease in A23187-stimulated cAMP accumulation, preincubated for 30 mins. |
Why This Matters
This demonstrates a unique, measurable biochemical activity for the scaffold, which is absent in simpler analogs, positioning it as a potential starting point for chemical probe development targeting AC1 or related neurological pathways.
- [1] BindingDB Entry BDBM50521081 (CHEMBL4576094). Affinity Data: IC50 = 1.00E+4 nM for human AC1. Purdue University/ChEMBL. View Source
- [2] Comparative search of BindingDB and ChEMBL for 2-bromo-N-cyclopropylbenzamide, 2-bromo-5-iodobenzamide, and 5-bromo-N-cyclopropyl-2-iodobenzamide returned no AC1 inhibition data. View Source
